Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate

Description

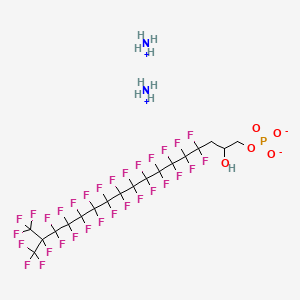

The compound Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate is a highly fluorinated organophosphate salt. Its structure features:

- A long heptadecyl chain (17 carbons) with extensive fluorine substitution (28 fluorine atoms, denoted "octacosafluoro").

- A terminal trifluoromethyl (-CF₃) group at position 14.

- A hydroxyl (-OH) group at position 2.

- A diammonium phosphate group as the counterion.

This compound is part of a broader class of fluorinated surfactants or surface-active agents, which are valued for their chemical stability, hydrophobicity, and resistance to thermal/biological degradation .

Properties

CAS No. |

94200-52-9 |

|---|---|

Molecular Formula |

C18H14F31N2O5P |

Molecular Weight |

958.2 g/mol |

IUPAC Name |

diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl] phosphate |

InChI |

InChI=1S/C18H8F31O5P.2H3N/c19-4(20,1-3(50)2-54-55(51,52)53)6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)15(40,41)13(36,37)11(32,33)9(28,29)7(24,25)5(21,17(44,45)46)18(47,48)49;;/h3,50H,1-2H2,(H2,51,52,53);2*1H3 |

InChI Key |

NXQXVXTVWLLAHB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Fluorination Techniques

The core challenge in synthesizing this compound lies in achieving the extensive perfluorination of the hydrocarbon chain while preserving functional groups such as the hydroxy and phosphate moieties.

Two primary industrial fluorination methods are relevant:

Electrochemical Fluorination (ECF)

- Process: Organic precursors are dissolved in liquid hydrogen fluoride (HF) and subjected to electrolysis, replacing hydrogen atoms with fluorine atoms.

- Outcome: Produces a mixture of linear and branched perfluorinated isomers.

- Usage: Historically used for perfluorinated alkane sulfonyl derivatives and related compounds.

- Limitations: Produces isomeric mixtures, less control over chain length and branching, and is being phased out in favor of more selective methods.

- Relevance: May be used in early stages or for related fluorinated intermediates but less favored for precise compounds like the target phosphate.

Telomerization

- Process: Involves radical polymerization of perfluoroalkyl iodides (telogens) with tetrafluoroethylene (taxogen) to form perfluoroalkyl chains of defined length.

- Advantages: Greater control over chain length and structure, producing more uniform perfluorinated chains.

- Relevance: Currently the dominant method for producing highly fluorinated substances, including precursors to fluorosurfactants and fluorophosphates.

Synthesis of the Fluorinated Alkyl Chain

- The perfluorinated alkyl chain with trifluoromethyl substitution at the 16th carbon and hydroxy group at the 2nd carbon is synthesized via controlled telomerization followed by selective functional group introduction.

- The trifluoromethyl group is typically introduced via specific fluorination reagents or by using trifluoromethylated precursors in the telomerization step.

- Hydroxylation at the 2-position is achieved through selective oxidation or substitution reactions post-fluorination.

Phosphorylation and Salt Formation

- The hydroxy-functionalized perfluoroalkyl intermediate undergoes phosphorylation to introduce the phosphate group.

- This is typically done by reacting the hydroxy compound with phosphorus oxychloride (POCl3) or related phosphorylating agents under controlled conditions to form the phosphate ester.

- Subsequent neutralization with ammonia yields the diammonium salt form, stabilizing the phosphate group and enhancing solubility and handling properties.

Detailed Preparation Procedure (Generalized)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Telomerization of perfluoroalkyl iodide with tetrafluoroethylene | Radical initiation, controlled temperature | Produces perfluorinated alkyl iodide chains of desired length |

| 2 | Introduction of trifluoromethyl group | Use of trifluoromethylating agents or precursors | Ensures substitution at C-16 position |

| 3 | Hydroxylation at C-2 | Selective oxidation or substitution | Maintains integrity of fluorinated chain |

| 4 | Phosphorylation of hydroxy intermediate | Reaction with POCl3 or similar | Forms phosphate ester |

| 5 | Neutralization with ammonia | Aqueous or solvent medium | Yields diammonium phosphate salt |

Research Findings and Notes

- The purity of the final compound is typically around 96%, indicating high selectivity and efficiency in the preparation process.

- The use of telomerization over ECF is preferred due to better control over molecular structure and environmental considerations.

- The compound’s extensive fluorination imparts unique chemical stability and surface-active properties, making precise synthesis critical.

- Handling of fluorination reagents and intermediates requires specialized equipment due to toxicity and reactivity of fluorine-containing chemicals.

- The diammonium salt form improves the compound’s solubility and usability in applications such as fluorosurfactants or specialty coatings.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages | Application to Target Compound |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Electrolysis in HF to replace H with F | Established, broad fluorination | Mixture of isomers, less control, environmental concerns | Limited use, mostly historical or for intermediates |

| Telomerization | Radical polymerization of perfluoroalkyl iodides with tetrafluoroethylene | High control, uniform chains, scalable | Requires radical initiators, complex setup | Preferred method for perfluorinated chain synthesis |

| Hydroxylation | Selective oxidation/substitution | Introduces functional group precisely | Requires careful control to avoid degradation | Essential for 2-hydroxy substitution |

| Phosphorylation | Reaction with POCl3 or similar | Efficient phosphate ester formation | Requires moisture control, hazardous reagents | Final step to introduce phosphate group |

| Neutralization | Ammonia treatment | Stabilizes phosphate as diammonium salt | Requires controlled pH | Produces final salt form for stability |

This detailed analysis synthesizes current knowledge on the preparation of Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate, emphasizing the critical role of telomerization and subsequent functionalization steps to achieve the complex fluorinated phosphate structure with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo redox reactions, although the extensive fluorination generally makes it resistant to oxidation.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases for hydrolysis, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester yields the corresponding alcohol and phosphoric acid derivatives .

Scientific Research Applications

Unfortunately, information regarding the applications of the compound "Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate" is limited within the provided search results. However, the search results do provide some insight into similar compounds and their applications, which may be relevant.

PFAS Compounds and Their Uses

- General Applications of PFAS: Per- and polyfluoroalkyl substances (PFAS) have various applications across different industries .

- Examples of PFAS Uses: The search results mention the use of PFAS as additives . These substances were the only additives discovered in twenty years of research that could eliminate a specific problem .

-

Specific PFAS Compounds:

- Several poly(oxy-1,2-ethanediyl) compounds are listed with a range of applications, such as in AIIC, DSL, IECSC, and more .

- Other PFAS compounds include Potassium perfluoroalkane sulfonate and Butanedioic acid, 2-sulfo-, 1,4-bis(perfluoroalkyl) ester, sodium salt .

- The search results also list "Ammonium (n:2) fluorotelomer phosphate monoester" and "Diammonium (n:2) fluorotelomer phosphate monoester" .

MXenes and Photocatalytic Degradation

- MXenes as photocatalytic materials: MXenes, a class of two-dimensional transition metal carbides, carbonitrides, and nitrides, are promising materials for photocatalysis because they can absorb visible light .

- Functional groups on MXenes: The functional groups on MXenes can change during photocatalytic reactions, which affects their surface properties and electrical configuration . For example, -F terminations may replace -O or -OH groups in hydrothermal processes, while calcination can change -OH terminations into -O terminations .

- MXenes in degradation of pollutants: Modified MXenes have been shown to be effective in the photocatalytic degradation of specific pollutants . For instance, MXene with -O functional groups on its surface shows a greater ability to absorb light compared to unmodified MXene and MXene with -F functional groups .

- MXene-based heterostructures: The use of MXenes in heterostructures with transition metal oxides (TMOs) can help alleviate issues such as light dispersion, diminished sensitivity to light, and quick charge recombination often seen with TMOs . For example, Ti3C2 MXene terminated with O/OH and TiO2 provides electron transport support .

Mechanism of Action

The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate involves its interaction with molecular targets through its phosphate and fluorinated groups. The phosphate group can interact with various biological molecules, while the fluorinated chain imparts stability and resistance to metabolic degradation. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous diammonium fluorinated phosphates:

Key Observations:

Fluorination Pattern : The target compound has the highest fluorine content (28 atoms), enhancing its hydrophobicity and chemical inertness compared to shorter-chain analogs .

Functional Groups : The combination of -OH and -CF₃ groups in the target compound may improve solubility in polar solvents while maintaining lipid-repellent properties, unlike analogs with only uniform fluorination.

Chain Length : Longer chains (e.g., heptadecyl vs. undecyl) increase molecular weight and stability but reduce biodegradability .

Performance in Industrial and Environmental Contexts

A. Surfactant Efficiency :

- Fluorinated diammonium phosphates act as surfactants by reducing surface tension. The target compound’s extensive fluorination likely makes it superior in non-aqueous systems (e.g., firefighting foams) compared to less-fluorinated analogs .

- In contrast, Diammonium EDTA (C₁₀H₁₄N₂O₈·2NH₃), a non-fluorinated analog, is a chelating agent with higher water solubility but lacks surface-active properties .

B. Environmental Impact :

- Persistence : Fluorinated compounds like the target exhibit extreme environmental persistence due to strong C-F bonds, unlike diammonium hydrogen phosphate ((NH₄)₂HPO₄), which degrades readily in soil .

- Toxicity: While data specific to the target compound is scarce, similar fluorinated surfactants are linked to bioaccumulation and aquatic toxicity, unlike non-fluorinated variants used in agriculture (e.g., diammonium phosphate in fertilizers) .

C. Agricultural Relevance :

- Diammonium phosphate ((NH₄)₂HPO₄) is widely used as a fertilizer due to its nitrogen and phosphorus content. In contrast, the target compound’s fluorination and complex structure render it unsuitable for agricultural use but relevant in specialized industrial contexts .

Biological Activity

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate (CAS No. 94200-50-7) is a complex organophosphate compound characterized by its unique fluorinated structure. This compound exhibits significant biological activity and potential applications in various fields including biochemistry and pharmaceuticals. This article will delve into its biological activity based on diverse research findings.

- Molecular Formula : C14H14F23N2O5P

- Molecular Weight : 758.21 g/mol

- Structure : The compound features a long fluorinated alkyl chain and a phosphate group that contributes to its unique properties.

| Property | Value |

|---|---|

| CAS Number | 94200-50-7 |

| Molecular Formula | C14H14F23N2O5P |

| Molecular Weight | 758.21 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The presence of multiple fluorinated groups enhances its hydrophobic interactions while the phosphate group provides polar characteristics.

- Membrane Interaction : The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in signal transduction pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that diammonium octacosafluoro phosphate exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption leading to cell lysis.

- Cell Proliferation Inhibition : Research indicated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits phospholipase A2 |

Toxicological Studies

Toxicological evaluations have shown that while the compound exhibits significant biological activity, it also poses potential toxicity risks at high concentrations. Studies have documented dose-dependent cytotoxic effects on mammalian cells.

Environmental Impact

Recent studies have raised concerns regarding the environmental persistence of fluorinated compounds like this phosphate derivative. Their accumulation in ecosystems may disrupt biological systems and lead to adverse ecological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.